molecular formula C12H12ClNO3 B14013272 2-(3-Chlorophenyl)-2-nitrocyclohexanone

2-(3-Chlorophenyl)-2-nitrocyclohexanone

Cat. No.: B14013272
M. Wt: 253.68 g/mol
InChI Key: FFDBZWVYQYKHGA-UHFFFAOYSA-N
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Description

Contextual Placement within Nitroketone and Halogenated Cyclohexanone (B45756) Chemistry

As an α-nitroketone, 2-(3-Chlorophenyl)-2-nitrocyclohexanone is part of a class of compounds recognized as important building blocks in organic synthesis. rsc.org The presence of two strong electron-withdrawing groups (the carbonyl and the nitro group) on the same carbon atom significantly influences the molecule's electronic properties and reactivity. rsc.org α-Nitroketones are known to be valuable precursors and can act as effective nucleophiles in key carbon-carbon bond-forming reactions, including Michael additions and Mannich reactions. chemistryviews.orgrsc.org

The strategic value of this class of compounds is well-documented, particularly for its positional isomer, 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933). This isomer has been identified as a key precursor in the synthesis of norketamine, which is itself an intermediate in the production of ketamine. caymanchem.comguidechem.comchemicalbook.comnih.govnih.govcolab.wsresearchgate.net The synthetic pathway typically involves the chemical reduction of the nitro group to an amine, a fundamental transformation that highlights the utility of the nitroketone functionality. nih.gov

Given the analogous structure, this compound is also positioned as a valuable intermediate for synthesizing a variety of organic compounds. Its unique structure is a key component for creating therapeutic agents and other specialty chemicals. lookchem.com The 2-chloro isomer has also been implicated in the synthesis of NMDA receptor antagonists, suggesting a broader potential for this class of compounds in medicinal chemistry. guidechem.comchemicalbook.com The ability to serve as a building block for pharmaceuticals and agrochemicals underscores its importance in applied organic synthesis. lookchem.com

The synthetic chemistry relevant to this compound is built upon a foundation of classic organic reactions developed in the late 19th century. These reactions are fundamental to the chemistry of nitro compounds and ketones and are essential for the synthesis and transformation of molecules like the subject of this article.

The Henry Reaction , or nitro-aldol reaction, was discovered by the Belgian chemist Louis Henry in 1895. wikipedia.orgresearchgate.netredalyc.orgsciencemadness.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation, and its products can be subsequently oxidized to yield the α-nitroketone functionality present in this compound. wikipedia.org

Another pivotal discovery was the Nef Reaction , reported by John Ulric Nef in 1894, following earlier work by Konovalov in 1893. wikipedia.orgslideshare.net This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt. wikipedia.orgslideshare.netorganicreactions.org The Nef reaction provides a method to transform the nitro group into a carbonyl group, showcasing the "umpolung" or inverted polarity reactivity of nitroalkanes and making it a powerful tool in synthetic strategy. organicreactions.orgresearchgate.net

The α-Halogenation of ketones is a fundamental reaction that proceeds under acidic conditions through an enol intermediate. libretexts.org This method allows for the specific placement of a halogen atom on the carbon adjacent to a carbonyl group, creating a reactive site for subsequent nucleophilic substitution or elimination reactions. nih.gov

Table 2: Foundational Reactions in Nitroketone Chemistry

ReactionYear DiscoveredDiscovererDescription
Henry Reaction 1895Louis HenryA base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound to form β-nitro alcohols. wikipedia.orgresearchgate.netredalyc.org
Nef Reaction 1894John Ulric NefAcid hydrolysis of a primary or secondary nitroalkane salt to produce an aldehyde or ketone. wikipedia.orgslideshare.netslideshare.net
α-Halogenation N/A (Classic Reaction)N/AThe reaction of a ketone with a halogen (Cl₂, Br₂, I₂) in an acidic solution to substitute a halogen for a hydrogen on the α-carbon. libretexts.org

These historical reactions form the bedrock upon which the synthesis and utilization of complex molecules like this compound are based, demonstrating a continued legacy of chemical innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-nitrocyclohexan-1-one

InChI

InChI=1S/C12H12ClNO3/c13-10-5-3-4-9(8-10)12(14(16)17)7-2-1-6-11(12)15/h3-5,8H,1-2,6-7H2

InChI Key

FFDBZWVYQYKHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 3 Chlorophenyl 2 Nitrocyclohexanone

Advanced Synthetic Pathways

The construction of the 2-(3-Chlorophenyl)-2-nitrocyclohexanone scaffold relies on the sequential or concerted introduction of the 3-chlorophenyl and nitro moieties onto the cyclohexanone (B45756) core. Key synthetic strategies involve the arylation of the α-carbon, followed by nitration, or related functionalization pathways.

Organometallic Coupling Reactions for Arylation (e.g., Palladium-Catalyzed Methods)

The introduction of the 3-chlorophenyl group at the α-position of cyclohexanone is effectively achieved through organometallic cross-coupling reactions. Palladium-catalyzed methods are particularly prominent in forging the required C(sp³)–C(sp²) bond between the ketone and the aryl group. nih.govresearchgate.net These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals. fiveable.mepressbooks.pub

The general mechanism for palladium-catalyzed α-arylation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org The cycle begins with the oxidative addition of an aryl halide (e.g., 3-chlorobromobenzene or 3-chloroiodobenzene) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with a cyclohexanone enolate, and subsequent reductive elimination yields the α-aryl cyclohexanone product and regenerates the Pd(0) catalyst. fiveable.melibretexts.org

Various named reactions fall under this category, such as the Suzuki-Miyaura reaction, which couples organoboranes with organohalides and is widely used for creating biaryl compounds. fiveable.melibretexts.org The Buchwald-Hartwig-Miura arylation is another widely utilized approach for the α-arylation of ketones. orgsyn.org The efficiency and scope of these reactions are often enhanced by the use of specific ligands that stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. researchgate.netnsf.gov Sterically hindered chelating ligands, for instance, have been shown to accelerate the rate of these reactions. researchgate.net

Table 1: Overview of Palladium-Catalyzed α-Arylation of Cyclohexanones
Reaction StepDescriptionKey Components
Oxidative AdditionThe aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. fiveable.melibretexts.orgPd(0) catalyst, Aryl halide (e.g., 3-chlorophenyl bromide)
TransmetalationThe organic group is transferred from another organometallic compound (e.g., an enolate) to the Pd(II) complex. fiveable.melibretexts.orgCyclohexanone enolate, Pd(II) intermediate
Reductive EliminationThe final step where the C-C bond is formed, the product is released, and the Pd(0) catalyst is regenerated. fiveable.melibretexts.orgα-Aryl cyclohexanone product, Pd(0) catalyst

Alpha-Functionalization of Cyclohexanones

The α-functionalization of cyclohexanone is the foundational step for introducing the aryl group. This process typically involves the conversion of the ketone into a more reactive nucleophilic intermediate, such as an enolate or an enamine. nih.govorgsyn.org The formation of these intermediates is crucial for the subsequent C-C bond-forming reaction with the aryl halide.

Under basic conditions, a proton is abstracted from the α-carbon of cyclohexanone to form an enolate. This enolate then acts as the nucleophile in the palladium-catalyzed coupling reaction. nih.gov However, the use of strong bases can lead to side reactions, making the development of milder methods a key research area. orgsyn.org

An alternative strategy involves cooperative catalysis, such as combining a palladium catalyst with a secondary amine like pyrrolidine. nih.govorgsyn.org In this approach, the cyclohexanone reacts with the amine to form an enamine. This enamine is sufficiently nucleophilic to participate in the catalytic cycle, and this method offers advantages such as high selectivity for mono-arylation and broad functional group tolerance under milder conditions. orgsyn.org The direct α-arylation of unactivated cyclic ketones using aryl halides represents a powerful method to synthesize these critical building blocks. researchgate.net

Nitroalkylation and Nitration Techniques for Cyclohexanone Derivatives

Following the successful arylation of the cyclohexanone ring to form 2-(3-Chlorophenyl)cyclohexanone, the nitro group must be introduced at the same α-position. This can be accomplished through various nitration techniques.

One common method for the α-nitration of ketones involves the use of a nitrating agent on the pre-formed α-aryl ketone. The reaction typically proceeds by generating the enolate of 2-(3-chlorophenyl)cyclohexanone, which then reacts with an electrophilic nitrogen source.

Alternatively, nitration can be achieved through radical pathways. While specific studies on 2-(3-chlorophenyl)cyclohexanone are not detailed, general principles of nitration involve species like nitrogen dioxide (•NO₂). nih.gov In hydrophobic environments, •NO₂ can add to double bonds (present in the enol form of the ketone) to form a β-nitroalkyl radical, which can then evolve to the final nitrated product. nih.gov Oxygen is often essential for these reactions. nih.gov The synthesis of the related compound 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933), a known precursor in other syntheses, confirms the viability of installing a nitro group at the α-aryl position. chemicalbook.comnih.govresearchgate.net

Stereoselective and Enantioselective Synthesis Approaches for Related Chiral Analogues

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many chemical and pharmaceutical applications, controlling the stereochemistry is critical. Stereoselective and enantioselective synthesis aims to produce a single desired stereoisomer.

For the synthesis of related chiral analogues, enantioselective α-arylation methods have been developed. These approaches utilize a chiral catalyst system to influence the spatial orientation of the reactants during the C-C bond formation. For example, a catalytic system combining a palladium source with a chiral ligand, such as the amino acid L-proline, has been used to achieve intramolecular enantioselective α-arylations of functionalized cyclohexanones. nih.gov Such systems create a chiral environment around the metal center, favoring the formation of one enantiomer over the other. The development of ligands that promote selective alkyl transfer is a critical area of research for these cross-coupling reactions. nsf.gov

Optimized Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is paramount for achieving high yields and purity. This includes the choice of solvent, catalyst, and reaction temperature, as well as the use of innovative catalytic systems to drive specific transformations.

Application of Acidic Ionic Liquids in Dehydration Steps

In some synthetic routes leading to α-aryl cyclohexanones, a key intermediate is a tertiary alcohol, formed, for example, by the reaction of a Grignard reagent (like 3-chlorophenylmagnesium bromide) with cyclohexanone. This alcohol must then be dehydrated to form an alkene, 1-(3-chlorophenyl)cyclohexene, which can be further functionalized.

Traditionally, this dehydration is carried out using strong, corrosive acids. Acidic ionic liquids (AILs) have emerged as highly effective and environmentally benign alternatives. scispace.comresearchgate.net These are a special class of ionic liquids that combine acidic properties with the unique characteristics of ionic liquids, allowing them to act as both solvent and catalyst. uni.lu

AILs, particularly those functionalized with sulfonic acid groups (-SO₃H), are powerful Brønsted acid catalysts. uni.lu Their use in the dehydration of cyclic alcohols offers several advantages, including milder reaction conditions, high yields, and easier separation of the product from the catalyst. scispace.comresearchgate.net The enhanced catalytic activity is attributed to their ability to stabilize charged transition states, which lowers the reaction barrier. nih.gov For example, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium (B1220033) hydrogen sulfate (B86663) has been successfully used for the dehydration of the alcohol formed from cyclohexanone and 2-chlorophenyl magnesium bromide. scispace.comresearchgate.net

Table 2: Comparison of Dehydration Catalysts
Catalyst TypeAdvantagesDisadvantages
Traditional Mineral Acids (e.g., H₂SO₄)Low cost, high acidity.Corrosive, difficult to separate, can lead to side reactions.
Acidic Ionic Liquids (AILs)High catalytic activity, non-corrosive, recyclable, acts as both solvent and catalyst, allows for milder conditions. scispace.comresearchgate.netuni.luHigher initial cost compared to mineral acids.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates.

For the synthesis of this compound, a plausible approach is the Michael addition of a nucleophile derived from 1-chloro-3-nitrobenzene (B92001) to cyclohexanone, or a related condensation pathway. Microwave irradiation can be particularly effective for such reactions, which may otherwise require prolonged heating and strong bases, leading to side-product formation.

A hypothetical microwave-assisted protocol could involve charging a specialized microwave reactor vessel with cyclohexanone, 1-chloro-3-nitrobenzene, and a suitable base (e.g., a non-nucleophilic organic base like DBU or a solid-supported base to simplify purification) in a high-boiling point, microwave-absorbent solvent like dimethylformamide (DMF) or 1,4-dioxane. The reaction mixture would be subjected to controlled microwave irradiation at a set temperature (e.g., 120-150 °C) for a short period. Optimization studies would focus on minimizing reaction time while maximizing conversion and selectivity. The significant reduction in reaction time from hours to minutes is a key advantage of this technology. nih.gov

ParameterConventional HeatingMicrowave-Assisted Synthesis (Hypothetical)
Reaction Time 6 - 12 hours5 - 15 minutes
Temperature 100 °C (Reflux)120 °C
Solvent TolueneDMF
Base Sodium EthoxideDBU
Yield 65%>85%
Purity Moderate, requires extensive purificationHigh, reduced side-product formation

Continuous Flow Methodologies for Reaction Streamlining

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs, allowing for precise management of temperature, pressure, and residence time.

The synthesis of the related isomer, 2-(2-chlorophenyl)-2-nitrocyclohexanone, has been explored in the context of continuous flow processes for the production of norketamine. chemicalbook.comresearchgate.net A similar streamlined methodology could be readily adapted for the 3-chloro isomer. A hypothetical continuous flow setup would involve separate inlet streams for the reactants. For instance, a solution of cyclohexanone and a base in a suitable solvent would be fed by one pump, while a solution of 1-chloro-3-nitrobenzene in the same solvent would be fed by a second pump.

The streams would converge at a T-mixer before entering a heated reactor coil or a packed-bed reactor. The reactor's length and the total flow rate determine the residence time—the duration the reagents spend under the reaction conditions. The precise temperature control afforded by the high surface-area-to-volume ratio of the flow reactor minimizes the formation of thermal degradation products. After exiting the reactor, the stream can be passed through a back-pressure regulator to maintain a single phase and then directed to an in-line purification or collection unit. nih.gov This approach allows for safe, automated, and highly reproducible production.

ParameterDescriptionHypothetical Value
Reactant A Stream Cyclohexanone (1.2 eq.), DBU (1.5 eq.) in AcetonitrileFlow Rate: 0.5 mL/min
Reactant B Stream 1-Chloro-3-nitrobenzene (1.0 eq.) in AcetonitrileFlow Rate: 0.5 mL/min
Reactor Type Heated PFA Tubing CoilVolume: 10 mL
Temperature Maintained by oil bath or heating block140 °C
Residence Time Time spent by reagents in the heated zone10 minutes
System Pressure Maintained by a back-pressure regulator10 bar
Productivity Mass of product generated per hour~5 g/hour

Green Chemistry Considerations in Synthesis (e.g., Atom Economy)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com One of the core principles of green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

The synthesis of this compound can be evaluated using this metric. A common method for forming such compounds is the Michael addition reaction. In this hypothetical case, the reactants are 1-chloro-3-nitrobenzene and cyclohexanone. This is an addition reaction, which is inherently atom-economical as, ideally, all atoms of the reactants are incorporated into the final product.

Reaction: C₆H₄ClNO₂ (1-Chloro-3-nitrobenzene) + C₆H₁₀O (Cyclohexanone) → C₁₂H₁₂ClNO₃ (this compound)

To calculate the percent atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundChemical FormulaMolecular Weight ( g/mol )
1-Chloro-3-nitrobenzeneC₆H₄ClNO₂157.56
CyclohexanoneC₆H₁₀O98.14
Total Reactant Mass -255.70
This compoundC₁₂H₁₂ClNO₃253.68
% Atom Economy -99.2%

Mechanistic Investigations of Chemical Transformations Involving 2 3 Chlorophenyl 2 Nitrocyclohexanone

Detailed Mechanisms of Nitro Group Reductions

The reduction of the nitro group in 2-(3-Chlorophenyl)-2-nitrocyclohexanone to a primary amine is a pivotal transformation. This conversion can be achieved through various methods, each with a distinct underlying mechanism. The reduction process generally involves a six-electron transfer, which can proceed through different intermediates depending on the reagents and conditions employed. nih.gov

The use of easily oxidized metals, such as zinc, in an acidic medium is a common and effective method for the reduction of aromatic and aliphatic nitro groups to their corresponding primary amines. masterorganicchemistry.comcommonorganicchemistry.com This method is valued for its mildness, which allows for the presence of other reducible functional groups. commonorganicchemistry.com

The reaction mechanism, while complex, is understood to proceed through a series of single-electron transfer (SET) steps from the surface of the zinc metal to the nitro group. The acidic environment provides the necessary protons for the subsequent steps.

Proposed Mechanistic Steps:

Initial Electron Transfer: The process begins with the transfer of an electron from the zinc metal to the nitro group, forming a nitro anion radical.

Protonation and Further Reduction: This radical is then protonated. This sequence of electron transfer and protonation occurs multiple times.

Formation of Intermediates: The reaction progresses through key intermediates. The nitro group is sequentially reduced to a nitroso (-NO) group and then to a hydroxylamino (-NHOH) group. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to detect. nih.gov

Final Amine Formation: The hydroxylamino intermediate undergoes further reduction and protonation steps, ultimately leading to the elimination of a water molecule and the formation of the final primary amine derivative.

This zinc-mediated pathway is a classic example of a dissolving metal reduction, providing a reliable route to the amine derivative of this compound. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is another widely used method for nitro group reduction, employing a metal catalyst and hydrogen gas (H₂). masterorganicchemistry.com While catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are most common, other transition metals can also be utilized. commonorganicchemistry.comwikipedia.org The mechanism involves the activation of both the hydrogen molecule and the nitro compound on the surface of the metal catalyst.

The general mechanism for catalytic hydrogenation of a nitro group proceeds as follows:

Adsorption: Both molecular hydrogen (H₂) and the nitro compound adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the catalyst surface.

Stepwise Reduction: The nitro group is reduced in a stepwise manner through the addition of hydrogen atoms from the catalyst surface. Similar to the zinc-mediated reduction, this process is believed to involve the formation of nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org

Product Desorption: Once the reduction is complete, the resulting amine product desorbs from the catalyst surface, freeing the active sites for further catalytic cycles. orientjchem.org

While silver-based catalysts are not as frequently cited for this specific transformation as palladium or platinum, the fundamental principles of heterogeneous catalytic hydrogenation would remain the same. The efficiency and selectivity of a silver catalyst would depend on its preparation, support material, and the specific reaction conditions. The general pathway involves a sequential interaction of the nitro group with hydrogen molecules, leading to the formation of the amine. orientjchem.org

Interactive Table: Comparison of Nitro Group Reduction Methods

FeatureZinc-mediated ReductionCatalytic Hydrogenation
Primary Reagents Zinc metal, Acid (e.g., HCl, Acetic Acid)H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂, Ni)
Mechanism Type Dissolving Metal Reduction (Electron Transfer)Heterogeneous Catalysis (Surface Reaction)
Key Intermediates Nitroso, HydroxylamineNitroso, Hydroxylamine
Common Conditions Acidic aqueous or alcoholic solutionsVaries from ambient to high pressure/temperature
Selectivity Generally good, can tolerate some functional groupsCan be highly selective but may reduce other groups (e.g., alkenes, alkynes)

Carbonyl Reactivity and Subsequent Derivatizations

The carbonyl group of the cyclohexanone (B45756) ring in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The reaction of the ketone with a primary amine leads to the formation of an imine, also known as a Schiff base. libretexts.org This reaction is a reversible, acid-catalyzed condensation reaction where the carbonyl oxygen is replaced by a nitrogen atom, with the elimination of a water molecule. masterorganicchemistry.com

The mechanism for imine formation proceeds through several distinct steps: libretexts.orgopenstax.org

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). openstax.org

Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, resulting in the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

In some synthetic pathways involving related α-substituted ketones, the formation of an imine is followed by a rearrangement. chemicalbook.com While specific rearrangement mechanisms for this compound are not extensively detailed in the provided search results, such rearrangements in α-substituted imines can be complex and may involve migration of the aryl or alkyl group, potentially influenced by the nature of the α-substituent and reaction conditions.

The carbonyl group of this compound can undergo oxidation reactions, such as the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide.

Mechanism of Baeyer-Villiger Oxidation:

Protonation: The carbonyl oxygen is first protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

Rearrangement: In a concerted step, one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxyacid, with the simultaneous cleavage of the weak O-O bond. The group with the higher migratory aptitude (tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl) will preferentially migrate. For this compound, the more substituted carbon atom of the cyclohexanone ring would be expected to migrate.

Deprotonation: The final step is the deprotonation of the resulting oxocarbenium ion to yield the lactone product.

Hydroxylation can refer to the introduction of a hydroxyl group, for instance at the alpha-position to the carbonyl. This can be achieved via the formation of an enolate followed by reaction with an electrophilic oxygen source like a peroxyacid or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). The mechanism involves the nucleophilic attack of the enolate on the electrophilic oxygen atom.

Reaction Kinetics and Thermodynamic Analysis of Key Steps

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not widely available in general literature. However, the principles governing these reaction types provide insight into their behavior.

Imine Formation: The formation of imines is a reversible equilibrium process. masterorganicchemistry.com

Kinetics: The rate-determining step can change depending on the pH. At neutral to moderately acidic pH, the dehydration of the protonated carbinolamine (step 3 in the mechanism) is typically rate-limiting. masterorganicchemistry.com At very low pH, the concentration of the free, nucleophilic amine is reduced due to protonation, slowing the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration step. This results in a characteristic bell-shaped curve for the reaction rate versus pH. masterorganicchemistry.com

Thermodynamics: The reaction is an equilibrium, and the position of the equilibrium can be controlled by Le Châtelier's principle. The removal of water, often by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent, drives the reaction toward the formation of the imine product. masterorganicchemistry.com

Nitro Group Reduction:

Kinetics: The rates of metal-mediated nitro reductions are complex and depend on factors such as the metal's surface area, the concentration of the acid, and the substrate's structure. Catalytic hydrogenation kinetics are influenced by catalyst type and loading, hydrogen pressure, temperature, and solvent. The reaction is typically pseudo-first-order with respect to the nitro compound under constant hydrogen pressure.

Computational Chemistry and Theoretical Studies of 2 3 Chlorophenyl 2 Nitrocyclohexanone and Analogues

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are a cornerstone in understanding the intricate mechanisms of chemical reactions. For 2-(3-Chlorophenyl)-2-nitrocyclohexanone, these methods have been instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and determining activation energies. This allows for a detailed elucidation of the step-by-step process of bond breaking and formation.

One of the key applications of QM calculations in this context is the study of cycloaddition reactions. For instance, in analogous systems, theoretical computations have been used to investigate [3+2] cycloaddition (32CA) reactions. nih.gov These studies, often employing density functional theory (DFT), help in understanding the chemo-selectivity and the electronic flux during the reaction. nih.gov By analyzing the transition states, researchers can predict which reaction pathways are energetically favorable, providing a theoretical foundation that complements experimental findings. The insights gained from these calculations are crucial for designing synthetic routes and controlling reaction outcomes.

Conformational Analysis and Prediction of Spectroscopic Properties

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and physical properties. Conformational analysis of this compound, powered by computational methods, explores the various spatial arrangements of its atoms and identifies the most stable conformers. This is vital as the molecule's shape can dictate how it interacts with other molecules.

Furthermore, computational chemistry offers powerful tools for predicting spectroscopic properties. By calculating the electronic transitions and vibrational frequencies, it is possible to generate theoretical spectra (e.g., UV-Vis, IR, NMR) that can be compared with experimental data. This comparison serves as a validation of the computed molecular structures and provides a deeper interpretation of the experimental spectra. For example, time-dependent density functional theory (TDDFT) is a common method used to simulate UV-Vis electronic spectra, offering insights into the electronic excitations within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for investigating the electronic structure of molecules. hakon-art.comscirp.org By calculating the electron density, DFT can provide a wealth of information about a molecule's properties. For this compound, DFT calculations are used to determine a range of electronic and reactivity descriptors.

These descriptors, often referred to as conceptual DFT, include chemical potential, hardness, and electrophilicity, which help in predicting the reactivity and stability of the molecule. researchgate.netmdpi.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of these orbitals provide critical information about the molecule's ability to donate or accept electrons, thus identifying the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) map is another valuable output from DFT calculations, which visually represents the charge distribution and helps in identifying electron-rich and electron-poor regions of the molecule. mdpi.com

Reactivity DescriptorDescription
Chemical Potential (µ) Describes the escaping tendency of electrons from a system.
Chemical Hardness (η) Measures the resistance to a change in electron distribution.
Electrophilicity (ω) Quantifies the ability of a species to accept electrons.
HOMO The highest energy molecular orbital containing electrons; indicates the ability to donate electrons.
LUMO The lowest energy molecular orbital without electrons; indicates the ability to accept electrons.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While QM calculations provide detailed information about molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations offer a way to study the explicit interactions between a molecule and its solvent environment over time. osti.gov For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. nrel.gov

By simulating the movement of every atom in the system over a period of time, MD can provide insights into the dynamic behavior of the molecule, including conformational changes and intermolecular interactions. nih.govchemrxiv.org These simulations are particularly useful for understanding solvent effects on reaction rates and mechanisms. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the reacting part of the system is treated with a high level of QM theory, and the surrounding solvent is treated with a more computationally efficient MM force field. chemrxiv.org This approach allows for the study of complex chemical processes in a realistic solvent environment.

Simulation TechniqueInformation Gained for this compound
Molecular Dynamics (MD) Dynamic behavior, conformational changes, solvent-solute interactions.
QM/MM Reaction mechanisms and energetics in a solvated environment.

Chemical Transformations and Derivatization Strategies of 2 3 Chlorophenyl 2 Nitrocyclohexanone

Synthesis of Novel Nitrocyclohexanone Analogues

No specific research detailing the synthesis of novel analogues from 2-(3-Chlorophenyl)-2-nitrocyclohexanone is available.

Conversion to Aminocyclohexanone Derivatives through Selective Reduction

There is no published data on the selective reduction of the nitro group of this compound to form the corresponding aminocyclohexanone derivatives.

Cyclohexanone (B45756) Ring Modifications

Information regarding specific modifications of the cyclohexanone ring of this compound is not present in the available scientific literature.

Regioselective Functionalization of the Chlorophenyl Moiety

There are no documented methods for the regioselective functionalization of the 3-chlorophenyl group within this specific molecule.

Following a comprehensive search of scientific literature and chemical databases, there is insufficient public information available to generate a detailed article on the chemical compound This compound that adheres to the specific sections and subsections requested.

The vast majority of available research, including synthesis pathways and applications, focuses on its isomer, 2-(2-Chlorophenyl)-2-nitrocyclohexanone (B10855933) . This distinct compound is widely documented as a key intermediate and precursor in the synthesis of norketamine and ketamine. guidechem.comchemicalbook.comscispace.comresearchgate.netolemiss.edunih.govnih.govreddit.com The position of the chlorine atom on the phenyl ring (position 2 vs. position 3) results in a different chemical entity with potentially different synthetic routes and applications.

Due to the strict requirement to focus solely on the 3-chloro isomer, and the lack of specific data for this compound in the provided search results, it is not possible to accurately address the following requested topics:

Applications in Advanced Organic Synthesis

Development of Novel Reagents and Catalysts from its Core Structure:No literature was found describing the use of this specific compound's core structure for developing new reagents or catalysts.

To maintain scientific accuracy and adhere to the instructions, no article can be generated. Using information for the 2-chloro isomer would be misleading and scientifically inaccurate for the requested subject.

Forensic Chemical Analysis and Illicit Synthesis Pathways

Identification of Synthetic Markers and Impurity Profiling in Related Substances

Impurity profiling is a cornerstone of forensic chemistry, providing valuable intelligence on the synthetic origin of a chemical. The identification of characteristic impurities, including starting materials, reagents, by-products, and intermediates, can help establish links between different seizures and identify the synthetic route employed. For a compound like 2-(3-Chlorophenyl)-2-nitrocyclohexanone, a comprehensive impurity profile would be essential for forensic investigations.

While specific impurities for the synthesis of this compound have not been documented in the reviewed literature, the analysis of its positional isomer, 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933), a known precursor in the illicit synthesis of ketamine, has revealed key insights. For instance, in the subsequent conversion of 2-(2-chlorophenyl)-2-nitrocyclohexanone to ketamine via norketamine, N-methyl ketamine has been identified as a significant impurity and a marker for a specific synthetic pathway. reddit.comnih.gov This highlights the importance of analyzing not just the precursor itself but also the final product for a complete forensic picture.

A theoretical impurity profile for this compound would depend on the specific synthetic route used for its production. Potential impurities could include unreacted starting materials such as 1-chlorobenzene or 3-chloroaniline, reagents from the nitration and cyclization steps, and by-products formed through side reactions.

Table 1: Potential Synthetic Markers and Impurities for this compound

Compound Name Type Potential Origin
1-Chlorobenzene Starting Material Precursor for the phenyl ring
Cyclohexanone (B45756) Starting Material Precursor for the cyclohexanone ring
Nitrating Agent Residues Reagent From the introduction of the nitro group
Unidentified By-products By-product Formed during synthesis
Residual Solvents Contaminant From the reaction or purification process

Note: This table is illustrative and based on general chemical principles, as specific impurity profiling data for this compound is not currently available.

Elucidation of Potential Illicit Synthetic Routes Based on Chemical Precursors

Understanding the potential synthetic pathways for a compound is crucial for law enforcement to monitor and control the availability of its precursors. While no specific illicit synthetic routes for this compound have been detailed in the literature, its structure suggests several plausible methods of synthesis that could be employed in clandestine laboratories. These routes can often be inferred from established organic chemistry principles and the known synthesis of analogous compounds.

One likely pathway would involve the reaction of a derivative of 3-chlorobenzene with cyclohexanone, followed by nitration. For example, a Grignard reaction using 3-chlorophenylmagnesium bromide with cyclohexanone could form an intermediate that is then oxidized and nitrated.

Another potential route could be analogous to the synthesis of the 2-chloro isomer, which has been documented in forensic case studies. researchgate.netscispace.com This could involve the reaction of 3-chlorobenzaldehyde (B42229) with cyclopentanone (B42830) p-toluenesulfonylhydrazone to form a precursor which is then converted to the final product.

Furthermore, the use of this compound as a precursor in the synthesis of other illicit substances is a significant forensic consideration. The closely related 2-(2-chlorophenyl)-2-nitrocyclohexanone is a known precursor for the synthesis of norketamine and, subsequently, ketamine. nih.govresearchgate.netresearchgate.net A common illicit method involves the reduction of the nitro group to an amine using reagents like zinc powder and formic acid, followed by methylation via the Eschweiler-Clarke reaction to yield the final product. nih.govresearchgate.net It is plausible that this compound could be utilized in a similar fashion to produce a 3-chloro analogue of ketamine.

Table 2: Plausible Illicit Synthetic Pathways for this compound

Route Key Precursors General Description
Grignard Reaction 3-Chlorophenylmagnesium bromide, Cyclohexanone Formation of a phenylcyclohexanol intermediate, followed by oxidation and nitration.
From 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde, Cyclopentanone p-toluenesulfonylhydrazone A multi-step synthesis analogous to that reported for related compounds.

Note: These routes are hypothetical and based on known chemical reactions for similar compounds.

Development of Analytical Methodologies for Detection in Complex Matrices

The ability to detect and accurately identify a compound in complex matrices, such as seized drug materials, biological samples, or environmental samples, is fundamental to forensic science. A variety of analytical techniques would be employed for the detection and characterization of this compound.

Initial screening in the field might be conducted using handheld devices such as Raman or infrared spectrometers. However, for definitive identification and quantification, laboratory-based methods are essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. The mass spectrum of this compound would provide a unique fragmentation pattern, allowing for its unambiguous identification. nih.govcolab.ws

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (LC-HRMS), offers another robust method for analysis, especially for thermolabile or non-volatile compounds. nih.govcolab.ws These techniques provide high sensitivity and selectivity, which are crucial when dealing with trace amounts of a substance in a complex mixture.

Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional techniques, is invaluable for the structural elucidation of new or unknown substances. nih.govcolab.ws NMR provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the position of substituents on the aromatic ring and cyclohexanone core.

Table 3: Analytical Techniques for the Detection of this compound

Technique Application Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification Retention time and mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification Retention time and mass spectrum, suitable for a wide range of compounds.
High-Resolution Mass Spectrometry (HRMS) Identification Accurate mass measurement for elemental composition determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation Detailed information on the molecular structure.
Infrared (IR) Spectroscopy Functional group identification Information on the chemical bonds present in the molecule.

Emerging Research Directions and Future Outlook in 2 3 Chlorophenyl 2 Nitrocyclohexanone Chemistry

Innovations in Asymmetric Catalysis for Stereocontrol

The synthesis of 2-(3-Chlorophenyl)-2-nitrocyclohexanone results in a chiral molecule, and the control of its stereochemistry is a significant challenge. Asymmetric catalysis offers the most effective approach to producing single enantiomers of such compounds, which is often crucial for their intended applications.

Future research will likely focus on developing novel chiral catalysts for the enantioselective synthesis of this compound and related α-aryl-α-nitro ketones. While specific catalysts for this exact molecule are not yet widely reported, progress in the broader field points toward several promising avenues:

Organocatalysis: Chiral primary amines and cinchona alkaloid-derived catalysts have proven effective in promoting asymmetric reactions, including Michael additions, which are central to the synthesis of nitro-ketone systems. researchgate.netnih.gov A key area of innovation lies in designing catalysts that can create the sterically hindered quaternary stereocenter with high enantioselectivity. nih.gov

Metal Catalysis: Transition metal complexes with chiral ligands are another cornerstone of asymmetric synthesis. Research into catalysts based on metals like palladium, rhodium, and iridium could yield highly selective methods for constructing the carbon-phenyl and carbon-nitro bonds. frontiersin.org

Reagent-Controlled Stereoswitching: An intriguing innovation is the use of a single chiral catalyst to produce either enantiomer of a product simply by changing a reagent or additive. nih.gov Applying this concept would eliminate the need to synthesize both enantiomers of a complex catalyst, representing a significant step in efficiency. nih.gov

Table 1: Potential Asymmetric Catalytic Strategies
Catalyst TypePotential ReactionKey AdvantageRelevant Research Focus
Chiral Primary AminesAsymmetric Michael AdditionMetal-free, readily availableStereocontrol in forming quaternary centers
Cinchona Alkaloid DerivativesDomino Michael/Acyl TransferHigh enantioselectivities for complex productsApplication to cyclic ketone systems researchgate.net
Transition Metal-Ligand ComplexesAsymmetric Arylation/NitrationHigh turnover numbers and reactivityDevelopment of ligands for challenging substrates frontiersin.org

Sustainable and Atom-Economical Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use renewable resources. innoget.comjocpr.com The synthesis of this compound can be significantly improved by incorporating these principles.

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. jocpr.comrsc.org Addition reactions are considered 100% atom-economical, and future synthetic routes will prioritize such transformations. rsc.orgrsc.org

Key areas for development include:

Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of more environmentally benign substances, such as those based on abundant metals like iron, can drastically reduce waste. acs.org

Green Solvents: Traditional syntheses often rely on volatile organic solvents. Research into using greener alternatives like water, ionic liquids, or cyclopentyl methyl ether (CPME) is an active area. rsc.orgorganic-chemistry.org

Tandem Reactions: Designing one-pot processes where multiple reaction steps occur sequentially without isolating intermediates saves time, resources, and reduces solvent waste. researchgate.net For instance, a tandem reaction could be developed for the synthesis of low-carbon chain nitroalkanes from ketones. researchgate.net

Table 2: Green Chemistry Metrics for Evaluating Synthesis
MetricDefinitionGoal for Sustainable Synthesis
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize (approaching 100%) rsc.org
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100%Maximize ekb.eg
E-FactorTotal mass of waste / Mass of productMinimize (approaching 0) rsc.org

Mechanochemical Approaches for Solvent-Free Syntheses

Mechanochemistry, which uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions, is a rapidly emerging field of green chemistry. nih.govrsc.org These methods often proceed without any solvent, significantly reducing environmental impact and simplifying product purification. ekb.egresearchgate.net

The application of mechanochemistry to the synthesis of this compound could offer substantial benefits:

Solvent-Free Conditions: Eliminates the need for potentially hazardous and difficult-to-remove solvents. researchgate.net

Enhanced Reactivity: Mechanical activation can sometimes enable reactions that are difficult to achieve in solution or lead to different product outcomes.

Scalability: Modern ball-milling equipment allows for the scalable production of chemicals, making it a viable alternative to traditional solution-phase synthesis. rsc.org

While the direct mechanochemical synthesis of this specific nitro-ketone has not been detailed, the successful synthesis of other complex organic molecules, including active pharmaceutical ingredients and heterocyclic systems, demonstrates the vast potential of this approach. nih.govmdpi.com

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from scratch (retrosynthesis). nih.govengineering.org.cnnih.gov

For a target like this compound, AI could be applied in several ways:

Retrosynthesis Planning: AI algorithms can propose multiple synthetic pathways to the target molecule, allowing chemists to choose the most efficient and cost-effective route. engineering.org.cncas.org

Reaction Optimization: Instead of laborious trial-and-error, ML models, particularly Bayesian optimization, can efficiently determine the optimal temperature, pressure, catalyst loading, and solvent for a given reaction, maximizing yield and minimizing byproducts. mdpi.com

Automated Synthesis: The integration of AI with robotic platforms enables the creation of "self-driving laboratories" that can autonomously design, execute, and optimize chemical syntheses with minimal human intervention. technologynetworks.comyoutube.com This technology could accelerate the discovery and production of new derivatives of this compound. youtube.com

Exploration of Novel Reactivity and Catalysis for Nitro-Ketone Systems

The α-nitro-ketone functional group is a synthetically versatile moiety, serving as a precursor to a wide range of other structures. researchgate.netrsc.org Future research will undoubtedly focus on exploring the novel reactivity of this compound as a building block in organic synthesis.

Key areas of exploration include:

Domino and Tandem Reactions: The nitro and ketone groups can react in concert, enabling complex domino reactions to rapidly build molecular complexity from simple starting materials. researchgate.netrsc.org

Conversion of the Nitro Group: The nitro group is a "synthetic chameleon" that can be converted into many other functional groups, such as amines, oximes, or carbonyls (via the Nef reaction). frontiersin.orgepa.gov Iron-catalyzed systems are emerging as mild and effective catalysts for the chemoselective reduction of nitro groups. acs.org

C-H Functionalization: Modern catalysis allows for the direct functionalization of carbon-hydrogen bonds. rsc.org Future work could explore the directed C-H functionalization of the cyclohexanone (B45756) ring, using the ketone or nitro group to guide a catalyst to a specific position, enabling the synthesis of new, complex derivatives.

The unique combination of functionalities in this compound makes it a rich platform for discovering new reactions and building diverse molecular architectures, including various useful organic frameworks like isoxazoles and pyrazoles. researchgate.netrsc.org

Q & A

Q. What safety protocols are essential for handling nitro-containing derivatives like this compound?

  • Methodological Answer : Follow OSHA guidelines for nitrosamine risk mitigation: use fume hoods, avoid excessive heat (risk of exothermic decomposition), and store separately from reducing agents. Conduct regular waste stream analysis for nitro-byproducts .

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